molecular formula C11H22N2 B2440447 N-cyclopentyl-N-methylpiperidin-4-amine CAS No. 688020-15-7

N-cyclopentyl-N-methylpiperidin-4-amine

Cat. No.: B2440447
CAS No.: 688020-15-7
M. Wt: 182.311
InChI Key: RKXFXQWLWFDCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nitrogen-Containing Heterocyclic Compounds in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in the realm of drug discovery and development. rpress.co.in These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic medicine. mdpi.com Their prevalence is highlighted by the fact that a significant majority of FDA-approved small-molecule drugs, estimated to be around 60%, feature a nitrogen-containing heterocycle. mdpi.comopenmedicinalchemistryjournal.comrsc.org

The widespread application of these scaffolds in medicine stems from their diverse pharmacological properties and their ability to engage in crucial biological interactions. rpress.co.in The presence of nitrogen atoms allows these compounds to form hydrogen bonds, which are vital for binding to biological targets like proteins and nucleic acids. mdpi.comrsc.org This ability to mimic natural metabolites and products makes them pivotal in modern drug design. openmedicinalchemistryjournal.com From alkaloids and vitamins to antibiotics and hormones, nitrogen heterocycles form the core of a vast array of biologically active molecules. mdpi.com Their structural diversity and the capacity for chemical modification allow medicinal chemists to fine-tune their physicochemical properties, optimizing them for specific therapeutic applications across oncology, infectious diseases, and neurology. rpress.co.in

Overview of Piperidine (B6355638) Derivatives as Core Pharmacophores in Bioactive Molecules

Among the myriad of nitrogen-containing heterocycles, the piperidine ring holds a position of particular prominence. nih.gov This six-membered saturated heterocycle is a key building block in the pharmaceutical industry, found in numerous therapeutic agents. nih.govresearchgate.net The significance of the piperidine scaffold is underscored by its presence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. nih.gov

The piperidine ring's utility lies in its three-dimensional structure, which allows for the precise spatial arrangement of functional groups, enabling optimal interaction with biological targets. Its saturated nature provides conformational flexibility, which can be crucial for binding to complex protein pockets. Furthermore, the nitrogen atom in the piperidine ring is often a key site for interaction or can be readily modified to modulate properties such as solubility, basicity, and bioavailability, thereby improving pharmacokinetic profiles. pharmjournal.rubohrium.com The development of efficient synthetic methods to create substituted piperidines remains an active area of research, reflecting the enduring importance of this scaffold in medicinal chemistry. nih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Piperidine Core

Drug NameTherapeutic ClassBrief Description of Piperidine Role
Methylphenidate CNS StimulantThe piperidine ring is a central component of the molecule, essential for its activity in treating ADHD.
Fentanyl Opioid AnalgesicA potent synthetic opioid where the piperidine structure is crucial for its interaction with opioid receptors.
Donepezil Acetylcholinesterase InhibitorUsed to treat Alzheimer's disease, its structure includes a piperidine moiety that plays a key role in its inhibitory action.
Haloperidol AntipsychoticA typical antipsychotic in which the piperidine ring is a key structural feature for its dopamine (B1211576) receptor antagonist activity.
Loratadine AntihistamineA second-generation antihistamine where the piperidine derivative structure contributes to its efficacy and reduced sedative effects.

Rationale for Academic Investigation of N-Cyclopentyl-N-methylpiperidin-4-amine and Structurally Related Chemical Entities

The specific structure of this compound provides a clear rationale for its investigation in medicinal chemistry. The molecule can be deconstructed into three key components, each contributing to its potential as a bioactive agent:

The 4-Aminopiperidine (B84694) Scaffold: The piperidine ring is substituted at the 4-position with an amine group. This "4-amino" motif is a common feature in many biologically active compounds. The nitrogen atom of the amine can act as a hydrogen bond donor or acceptor, and its basicity can be critical for receptor interaction or for influencing the compound's pharmacokinetic properties.

N-Methyl Substitution: The nitrogen atom of the piperidine ring is substituted with a methyl group. N-alkylation of piperidines is a common strategy in drug design. acs.org A methyl group can influence the compound's lipophilicity, metabolic stability, and affinity for its biological target. researchgate.net For instance, in certain contexts, N-methylation of piperidine-containing ligands has been shown to significantly enhance affinity for specific receptors, such as the σ1 receptor. researchgate.netnih.gov

N-Cyclopentyl Substitution: The exocyclic amine group is substituted with a cyclopentyl group. The incorporation of a cycloalkyl group like cyclopentyl can increase the molecule's lipophilicity, which may enhance its ability to cross biological membranes. This group also adds steric bulk, which can lead to more selective binding to a target protein by probing specific hydrophobic pockets.

The combination of these structural features suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents. The rationale for its investigation is based on the proven success of its constituent parts in a wide range of existing drugs. Academic research into this and structurally related molecules allows for the systematic exploration of structure-activity relationships (SARs), helping to elucidate how modifications to each part of the molecule affect its biological activity, selectivity, and pharmacokinetic profile. nbinno.com This foundational research is essential for the future design of novel and more effective pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(10-4-2-3-5-10)11-6-8-12-9-7-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFXQWLWFDCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Cyclopentyl N Methylpiperidin 4 Amine and Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-cyclopentyl-N-methylpiperidin-4-amine, this process identifies key building blocks that can be assembled to form the final product.

The primary precursors for the synthesis of this compound are derivatives of piperidine (B6355638) and cyclopentane. A common starting material is 1-boc-4-piperidone, which can undergo reductive amination with an appropriate amine, followed by deprotection, to yield N-substituted piperidin-4-amines chemicalbook.com. Another key intermediate is N-methylpiperidin-4-amine.

Cyclopentyl derivatives, such as cyclopentanone or cyclopentyl bromide, are also essential. For instance, cyclopentanone can be used in reductive amination reactions to introduce the cyclopentyl group researchgate.net.

Classical and Modern Synthetic Approaches

Both well-established and contemporary synthetic methods are employed to construct this compound and its analogues.

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines researchgate.net. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine, which is then reduced to the corresponding amine researchgate.net.

In the context of synthesizing this compound, N-methylpiperidin-4-one can be reacted with cyclopentylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) organic-chemistry.org. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed organic-chemistry.org.

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines. wikipedia.orgorganic-chemistry.org It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent wikipedia.orgorganic-chemistry.org. This method is particularly useful for introducing the N-methyl group in the final step of a synthesis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.orglibretexts.orgrug.nl This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl It involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand wikipedia.orgacsgcipr.org.

While direct application to the synthesis of this compound might be less common, this methodology is invaluable for creating analogues where the piperidine ring is attached to an aromatic scaffold, such as a quinazoline. For example, this compound could be coupled with an aryl halide to generate N-aryl derivatives. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results rug.nl.

Further functionalization of the piperidine ring allows for the creation of a diverse library of analogues. The nitrogen atom of the piperidine can be readily alkylated or acylated. For instance, starting with N-cyclopentylpiperidin-4-amine, the N-methyl group can be introduced via reductive amination with formaldehyde or by direct alkylation with a methylating agent like methyl iodide.

Derivatization at the carbon positions of the piperidine ring is more complex and often requires the use of protecting groups and multi-step sequences. For example, starting with a suitable protected piperidone derivative, functional groups can be introduced at the C-3 or C-4 positions before the final elaboration to the desired amine.

Diversification Strategies for Structure-Activity Relationship (SAR) Elucidation

The systematic structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR). This process seeks to identify which parts of a molecule, known as pharmacophores, are essential for its biological activity and to optimize properties such as potency, selectivity, and metabolic stability. For a scaffold like this compound, diversification strategies can be systematically applied to its three main structural components: the N1-cyclopentyl group, the N4-methyl group, and the piperidine-4-amine core.

Key Regions for Diversification:

The structure of this compound offers several points for chemical modification to explore the SAR. These can be categorized as follows:

R1: The N1-substituent (Cyclopentyl group): This group can be modified to explore the size, lipophilicity, and conformational constraints of the binding pocket.

R2: The N4-substituent (Methyl group): Alterations here can probe the specific interactions and steric tolerance around the 4-amino position.

The Piperidine Ring: The core scaffold can be altered to change its conformation, introduce additional functional groups, or be replaced with other cyclic systems (bioisosteres).

A general synthetic approach to such analogues often begins with a protected piperidine core, such as 1-Boc-4-piperidone. Reductive amination with an amine (e.g., cyclopentylamine) followed by a second reductive amination or alkylation (e.g., with formaldehyde/reducing agent for methylation) and subsequent deprotection can yield a variety of analogues. chemicalbook.com This flexible synthetic platform is crucial for generating a library of compounds for SAR studies.

Strategies for Modifying the N1-Substituent (R1):

Alkyl Group Variation: The size and branching of the alkyl group can be varied. Replacing the cyclopentyl ring with smaller rings (cyclobutyl), larger rings (cyclohexyl), or acyclic alkyl groups (isopropyl, tert-butyl) can determine the optimal size and conformation for activity.

Introduction of Heteroatoms: Incorporating heteroatoms, such as in a tetrahydrofuranyl or tetrahydropyranyl group, can introduce hydrogen bond acceptors and alter the compound's polarity and solubility.

Aromatic and Heteroaromatic Rings: Substitution with phenyl, pyridyl, or other aromatic rings can introduce potential π-stacking or other specific interactions with the target. These rings can be further substituted with electron-donating or electron-withdrawing groups to fine-tune electronic properties.

Table 1: Representative Modifications at the N1-Position (R1) for SAR Exploration

Analogue ID R1 Group Rationale for Modification
A-1 Cyclopentyl (Lead) Baseline compound
A-2 Cyclohexyl Explore tolerance for larger lipophilic groups
A-3 Isopropyl Investigate effect of smaller, acyclic lipophilic group
A-4 Phenyl Introduce potential for aromatic interactions (π-stacking)
A-5 4-Fluorophenyl Modulate electronic properties of the aromatic ring

| A-6 | Pyridin-2-yl | Introduce hydrogen bond acceptor and potential for specific polar interactions |

Strategies for Modifying the N4-Substituent (R2):

The N-methyl group at the 4-amino position is another critical point for modification. Its size and electronic nature can influence binding affinity and selectivity.

Alkyl Chain Homologation: The methyl group can be replaced with larger alkyl groups (ethyl, propyl) to probe for additional hydrophobic interactions.

Introduction of Functional Groups: Introducing small, functionalized chains (e.g., 2-hydroxyethyl) can probe for potential hydrogen bonding opportunities.

Cyclization: The N-methyl and a portion of the piperidine ring or the N1-substituent could be incorporated into a new ring system to create more rigid, conformationally constrained analogues.

Strategies for Modifying the Piperidine Core:

The piperidine ring serves as a central scaffold. Its conformation and substitution pattern are critical for orienting the R1 and R2 substituents correctly.

Ring Substitution: Introducing substituents, such as fluorine or hydroxyl groups, onto the piperidine ring can influence its pKa, conformation, and metabolic stability. For instance, incorporating fluorine can modulate the basicity of the adjacent nitrogen atom, which may be beneficial for reducing off-target effects like hERG ion channel binding. scientificupdate.com

Stereochemistry: If substituents are introduced on the ring, the stereochemistry becomes a critical factor. The synthesis of single isomers is often necessary to determine the optimal 3D arrangement for biological activity. researchgate.net

Bioisosteric Replacement: The piperidine ring could be replaced with other cyclic amines like pyrrolidine (B122466) or azepane to assess the impact of ring size on the spatial orientation of the key substituents. rsc.org

Table 2: Diversification of the Piperidine Core and N4-Substituent for SAR Studies

Analogue ID Core Modification N4-Substituent (R2) Rationale for Modification
B-1 Piperidine (Lead) Methyl (Lead) Baseline compound
B-2 Piperidine Ethyl Explore steric limits at N4-position
B-3 3-Fluoropiperidine Methyl Modulate pKa and conformation of the core scaffold scientificupdate.com
B-4 Pyrrolidine Methyl Assess impact of a smaller, 5-membered ring scaffold

| B-5 | Azepane | Methyl | Assess impact of a larger, 7-membered ring scaffold rsc.org |

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl N Methylpiperidin 4 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-cyclopentyl-N-methylpiperidin-4-amine. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of a typical this compound analogue, distinct signals corresponding to the different proton environments are expected. The protons on the piperidine (B6355638) ring typically appear as a series of multiplets in the aliphatic region. The protons adjacent to the nitrogen atom (positions 2 and 6) are deshielded and appear further downfield compared to the protons at positions 3 and 5. The proton at the C4 position, attached to the same carbon as the amino group, would also exhibit a characteristic chemical shift. The N-methyl group gives rise to a sharp singlet, while the cyclopentyl group protons produce a set of multiplets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the piperidine ring will resonate at different frequencies depending on their proximity to the nitrogen atom. The N-methyl carbon will appear as a distinct peak, as will the carbons of the cyclopentyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine H2, H6 (axial & equatorial) 2.80 - 3.20 m
Piperidine H3, H5 (axial & equatorial) 1.50 - 1.90 m
Piperidine H4 2.50 - 2.80 m
N-CH₃ 2.20 - 2.40 s
Cyclopentyl CH (N-substituted) 2.90 - 3.30 m

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperidine C2, C6 50 - 55
Piperidine C3, C5 28 - 33
Piperidine C4 55 - 60
N-CH₃ 40 - 45
Cyclopentyl C1 (N-substituted) 60 - 65
Cyclopentyl C2, C5 30 - 35

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. rsc.org For this compound, HRMS analysis would typically be performed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺.

The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions.

The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents or the opening of the piperidine ring. The loss of the cyclopentyl group or the methyl group are also predictable fragmentation events. rhhz.net Analyzing these fragments helps to piece together the structure of the parent molecule, confirming the connectivity of the piperidine, cyclopentyl, and methyl groups.

Table 3: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

Fragment Ion Proposed Structure / Loss
[M+H]⁺ Protonated parent molecule
[M+H - CH₃]⁺ Loss of the methyl group
[M+H - C₅H₉]⁺ Loss of the cyclopentyl radical
[C₆H₁₄N]⁺ Piperidine ring fragment after loss of cyclopentyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For this compound, the IR spectrum would be characterized by the absence of N-H stretching vibrations (typically found between 3300-3500 cm⁻¹), which confirms its nature as a tertiary amine. wpmucdn.comspectroscopyonline.comorgchemboulder.com The most prominent features would be the C-H stretching vibrations from the aliphatic piperidine and cyclopentyl rings, which appear just below 3000 cm⁻¹. libretexts.org C-H bending vibrations are also expected in the 1470-1350 cm⁻¹ region. libretexts.org The C-N stretching vibration of the aliphatic amine is typically observed as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comwikieducator.org

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2950 - 2850 C-H Stretch Aliphatic (Piperidine, Cyclopentyl, Methyl)
1470 - 1440 C-H Bend (Scissoring) CH₂
1380 - 1365 C-H Bend (Rocking) CH₃

X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Mapping

X-ray Crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of exact bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation. mdpi.com

For an analogue of this compound, a single-crystal X-ray diffraction study would be expected to show the piperidine ring adopting a stable chair conformation. ed.ac.ukresearchgate.net This is the lowest energy conformation for six-membered rings, minimizing steric strain. The substituents on the piperidine ring—the N-methyl and N-cyclopentyl groups at position 1 and the amino group at position 4—would likely occupy equatorial positions to further reduce steric hindrance. researchgate.net The analysis would also detail the conformation of the cyclopentyl ring.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. mdpi.com In the context of drug design, obtaining a co-crystal structure of a ligand with its target protein is of immense value. acs.org Such structures provide a detailed map of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active site, offering critical insights for the rational design and optimization of more potent and selective analogues. acs.org

Computational Chemistry and Molecular Modeling of N Cyclopentyl N Methylpiperidin 4 Amine and Its Interactions

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential of a molecule. These calculations can predict regions of reactivity, stability, and potential sites for metabolic transformation.

However, no specific studies employing quantum chemical calculations to determine the electronic properties and predict the reactivity of N-cyclopentyl-N-methylpiperidin-4-amine have been published. Such a study would provide valuable insights into its fundamental chemical behavior.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. tandfonline.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

A comprehensive search of the scientific literature did not yield any molecular docking studies specifically involving this compound.

The initial step in molecular docking involves identifying and characterizing the binding site of a target protein. This process helps in understanding the environment where the ligand might bind.

As no molecular docking simulations for this compound have been reported, there is no information available regarding its potential binding sites on any biological targets.

Following the prediction of a binding pose, an analysis of the interactions between the ligand and the protein's active site is conducted. This includes identifying hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex.

In the absence of any docking studies for this compound, there is no data on its key interactions with any protein targets.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule and its complexes over time. nih.gov These simulations are used to assess the stability of ligand-protein complexes and to understand the dynamics of their interactions.

There are no published molecular dynamics simulation studies specifically investigating the conformational sampling or binding dynamics of this compound.

De Novo Design and Virtual Screening Methodologies for Novel Analogues

De novo design and virtual screening are computational strategies used to design new molecules with desired properties or to screen large libraries of compounds for potential activity against a biological target. researchgate.net These methods are pivotal in the early stages of drug discovery for identifying novel chemical scaffolds.

No research has been published detailing the use of de novo design or virtual screening methodologies to develop novel analogues of this compound.

Pharmacological Profiling and Target Engagement Studies: in Vitro Mechanistic Investigations

Receptor Binding Assays and Affinity Determination

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50).

While direct binding data for N-cyclopentyl-N-methylpiperidin-4-amine on nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is not extensively documented in publicly available literature, the piperidine (B6355638) moiety is a key structural feature in many nAChR ligands. The α4β2 nAChR subtype, a major subtype in the brain, is a significant target for compounds modulating cognitive function and nicotine (B1678760) dependence. nih.gov Research into ligands for this receptor often focuses on achieving high affinity and selectivity over other subtypes, such as the ganglionic α3β4 subtype, to minimize side effects. nih.gov For instance, novel neonicotinic analogues designed with a core N-methyl-pyrrolidine moiety (structurally related to the N-methylpiperidine core) have been shown to act as potent antagonists at human α4β2 nAChRs, with some displaying marked selectivity for this subtype. nih.gov The interaction typically involves the protonated nitrogen of the heterocyclic ring forming a key electrostatic interaction within the receptor's binding pocket. nih.gov

Table 1: nAChR α4β2 Subtype Binding Affinities for Structurally Related Pyrrolidine-Based Ligands This table presents data for compounds analogous to the piperidine scaffold to provide context for potential nAChR interactions.

Compound Receptor Subtype Binding Affinity (Ki, μM)

Data sourced from computational studies on pyrrolidine-based analogues. nih.gov

The cannabinoid receptor 2 (CB2R) is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory agents. nih.gov The piperidine ring is a common scaffold in synthetic cannabinoid receptor modulators. While specific binding data for this compound at the CB2R is scarce, studies on other piperidine-containing ligands, such as the biaryl pyrazole (B372694) antagonist SR141716, highlight the importance of the aminopiperidine region for receptor affinity. ebi.ac.uk Modifications to this part of the molecule significantly impact binding. It's known that various phytocannabinoids and synthetic cannabinoids bind to CB1 and CB2 receptors with affinities in the low nanomolar range. nih.gov For example, Δ9-tetrahydrocannabinol (Δ9-THC) binds to both CB1 and CB2 receptors, acting as a partial agonist. nih.gov

The dopamine (B1211576) D2 receptor (D2R) and serotonin (B10506) 5-HT1A receptor are critical targets in neuropsychiatric pharmacology. nih.govnih.gov The piperidine scaffold is a well-established pharmacophore in many D2R and 5-HT1A receptor ligands. ijnrd.orgmdpi.com

Dopamine D2 Receptor (D2R): D2-type receptors are primary targets for antipsychotic medications. nih.gov Structurally similar compounds, such as derivatives of 3,4-dihydroquinolin-2(1H)-one containing a piperidine or piperazine (B1678402) linker, have been synthesized and evaluated for D2R affinity. mdpi.com These studies indicate that modifications to the amine moiety within the piperidine ring can influence D2R affinity and functional activity. mdpi.com Furthermore, there is evidence of functional and physical interactions between TAAR1 (trace amine-associated receptor 1) and D2R, which can be modulated by D2R antagonists. nih.gov

Serotonin 5-HT1A Receptor: The 5-HT1A receptor is implicated in anxiety and depression. nih.govnih.gov The incorporation of a 4-substituted piperazine or piperidine scaffold is a common strategy for developing high-affinity 5-HT1A ligands. mdpi.com For example, compounds bearing a (2-methoxyphenyl)piperazine moiety linked to an amine group have shown high potency, with Ki values in the low nanomolar range. mdpi.com Postsynaptic 5-HT1A receptors are known to inhibit neuronal firing through G protein-mediated mechanisms in various brain regions. nih.gov

Table 2: Receptor Binding Affinities for Structurally Related Arylpiperazine Compounds at the 5-HT1A Receptor

Compound Receptor Binding Affinity (Ki, nM)
Compound 8 (Arylpiperazine derivative) 5-HT1A 1.2
Compound 10 (Arylpiperazine derivative) 5-HT1A 21.3

Data sourced from a study on arylpiperazine derivatives. mdpi.com

The glucagon-like peptide-1 receptor (GLP-1R), a Class B G protein-coupled receptor, is a key target in the treatment of type 2 diabetes. nih.gov Small-molecule positive allosteric modulators (PAMs) offer a therapeutic strategy by enhancing the effects of the endogenous ligand. mdpi.com While direct data on this compound is not available, research has identified piperidine-containing compounds as potent GLP-1R PAMs. galchimia.com For instance, a screening of a chemical library identified an oxadiazole hit, which, after optimization with various piperidine substituents, led to the discovery of a potent PAM capable of enhancing insulin (B600854) secretion at nanomolar concentrations. galchimia.com Some GLP-1R PAMs have been shown to act via covalent modification of the receptor. nih.govnih.gov

Monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are crucial for regulating neurotransmitter levels and are targets for antidepressants and psychostimulants. nih.gov The piperidine scaffold is present in numerous DAT and SERT inhibitors.

Dopamine Transporter (DAT): High-affinity DAT inhibitors often feature a piperidine ring. nih.gov For example, a novel inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered with a Ki value of 492 nM for binding affinity. nih.gov Chemical modifications of this lead compound resulted in analogues with significantly higher affinity, with Ki values as low as 11 nM. nih.gov The binding kinetics at DAT, particularly a slow dissociation rate (koff), have been correlated with a more sustained in vivo psychostimulant effect for certain pyrovalerone analogues containing a related pyrrolidine (B122466) ring. nih.gov

Serotonin Transporter (SERT): Piperazine derivatives, which are structurally related to piperidines, have been investigated as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov Structure-activity relationship studies of these compounds help in designing molecules with desired selectivity profiles for different monoamine transporters. nih.govnih.gov

Table 3: Monoamine Transporter Binding Affinities for a Related Piperidine-Based DAT Inhibitor

Compound Transporter Binding Affinity (Ki, nM) Inhibition of Reuptake (Ki, nM)
Compound 3 (Piperidyl ketone) DAT 492 360

Data sourced from a study on piperidine-based DAT inhibitors. nih.gov

Enzyme Inhibition Assays and Kinetic Characterization

G9a-Like Protein (GLP) and G9a Histone Methyltransferase Inhibition

The euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2) and GLP (EHMT1) are primary enzymes responsible for the mono- and dimethylation of histone 3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. researchgate.netnih.gov Small molecule inhibitors targeting these enzymes have been developed, often featuring a piperidine moiety as a key structural component.

UNC0638 and UNC0642 are two such potent and selective inhibitors of G9a and GLP. researchgate.netresearchgate.net UNC0638 is a substrate-competitive inhibitor with high potency against both G9a and GLP in biochemical assays. nih.govresearchgate.net Its successor, UNC0642, was developed to improve upon the pharmacokinetic properties of UNC0638, making it a suitable chemical probe for in vivo studies. researchgate.netmdpi.com UNC0642 demonstrates high in vitro potency, with an IC50 of less than 2.5 nM for G9a, and shows similar potency for GLP. researchgate.netnih.govresearchgate.net This inhibitor is highly selective, showing over 2,000-fold selectivity for G9a/GLP compared to other methyltransferases like PRC2-EZH2. nih.gov In cellular assays, UNC0642 effectively reduces the levels of H3K9me2 in MDA-MB-231 cells with an IC50 of approximately 106-110 nM. nih.govresearchgate.netmdpi.com

In Vitro Inhibition of G9a/GLP
CompoundTargetInhibition Metric (IC50)Reference
UNC0638G9a<15 nM nih.govmdpi.com
UNC0638GLP19 nM nih.govmdpi.com
UNC0642G9a<2.5 nM researchgate.netnih.gov
UNC0642GLP<2.5 nM researchgate.net

Polo-like Kinase 1 (PLK1) Inhibition (e.g., compounds containing the N-(1-methylpiperidin-4-yl)benzamide moiety)

Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a crucial role in regulating mitosis, including centrosome maturation, spindle formation, and cytokinesis. nih.govmdpi.com Its overexpression in various tumors makes it an attractive target for cancer therapy. nih.gov

BI-2536 is a potent and selective inhibitor of PLK1 that features an N-(1-methylpiperidin-4-yl)benzamide moiety in its structure. nih.govdndi.org This compound binds to the ATP-binding site of PLK1, leading to mitotic arrest and apoptosis in cancer cells. nih.gov In vitro enzymatic assays have demonstrated that BI-2536 is a highly potent inhibitor of PLK1. mdpi.comnih.gov Cellular assays across a wide range of human tumor cell lines have shown that BI-2536 effectively inhibits cell proliferation. nih.gov

In Vitro Inhibition of PLK1
CompoundTargetInhibition Metric (IC50)Cellular Metric (EC50)Reference
BI-2536PLK10.8 nM2 - 25 nM (in various cancer cell lines) mdpi.comnih.gov

Glutaminyl Cyclase (QC) Inhibition

Glutaminyl cyclase (QC) is a zinc-dependent enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. This post-translational modification is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease and has also been identified as a target in cancer immunotherapy through its modification of the CD47 "don't eat me" signal.

Research into QC inhibitors has identified compounds containing piperidine scaffolds as effective modulators of its activity. SEN177 is an orally effective QC inhibitor with a Ki of 20 nM and an IC50 of 13 nM for human QC (hQC). Studies have shown that SEN177 can interfere with the interaction between CD47 and SIRPα, enhancing phagocytosis of tumor cells. Additionally, a high-throughput virtual screening identified Cpd-41, a novel QC inhibitor featuring a piperidine-4-carboxamide moiety, with an IC50 of 34 μM. This discovery highlights the utility of the piperidine scaffold for designing new QC inhibitors.

In Vitro Inhibition of Glutaminyl Cyclase
CompoundTargetInhibition MetricValueReference
SEN177Human QCKi20 nM
SEN177Human QCIC5013 nM
Cpd-41Secretory QCIC5034 µM

Aurora A Kinase Inhibition

Aurora A kinase is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation. It is considered an important therapeutic target in oncology due to its frequent overexpression in various cancers.

Alisertib (MLN8237) is a selective, orally available inhibitor of Aurora A kinase. In cell-free enzymatic assays, Alisertib demonstrates potent inhibition of Aurora A with an IC50 of 1.2 nM. It exhibits high selectivity for Aurora A over the closely related Aurora B kinase, with over 200-fold greater potency against Aurora A in cellular assays. The inhibition of Aurora A by Alisertib leads to defects in the mitotic spindle, mitotic arrest, and ultimately, apoptosis in tumor cells.

In Vitro Inhibition of Aurora A Kinase
CompoundTargetInhibition Metric (IC50)SelectivityReference
Alisertib (MLN8237)Aurora A1.2 nM>200-fold vs. Aurora B

Axl Kinase Inhibition

Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family that is involved in cell proliferation, survival, migration, and invasion. Overexpression of Axl is associated with poor prognosis and drug resistance in many types of cancer, making it a significant target for therapeutic intervention.

Bemcentinib (also known as BGB324 or R428) is a selective, orally available inhibitor of Axl kinase. It potently inhibits Axl kinase activity in vitro with an IC50 of 14 nM. Structure-activity relationship studies on Axl inhibitors have explored various heterocyclic scaffolds. Notably, in one study focused on 2,4,5-trisubstituted pyrimidine (B1678525) derivatives, the replacement of a phenyl group with triazolopyridine and the introduction of an N-methyl piperidine moiety resulted in a 4-fold decrease in Axl inhibitory activity, indicating that the piperidine scaffold can significantly influence binding and potency.

In Vitro Inhibition of Axl Kinase
CompoundTargetInhibition Metric (IC50)Reference
Bemcentinib (BGB324)Axl14 nM

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex stimulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II, a process crucial for the expression of short-lived proteins, including those that regulate cell survival.

The inhibition of CDK9 is a therapeutic strategy, particularly in oncology. A study on 4,6-disubstituted pyrimidines as inhibitors of the heat shock factor 1 (HSF1) stress pathway found that these compounds were also potent inhibitors of CDK9. Within this series, a compound featuring a piperidine moiety (compound 19) was synthesized and evaluated. This compound demonstrated inhibitory activity against CDK9 in in vitro kinase assays.

In Vitro Inhibition of CDK9
Compound SeriesCompoundTargetInhibition Metric (IC50)Reference
4,6-Disubstituted PyrimidineCompound 19 (piperidine analog)CDK90.14 µM

Phospholipase A2 (PLA2) Enzyme Inhibition

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 position of glycerophospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids. Cytosolic PLA2 (cPLA2) plays a critical role in producing lipid mediators involved in inflammation and platelet aggregation.

Piperine (B192125), a major alkaloid found in black pepper, contains a piperidine ring within its structure. researchgate.net It has been investigated for its anti-inflammatory and anti-platelet activities. In vitro studies using rabbit platelets demonstrated that piperine significantly inhibits the activity of cPLA2. researchgate.netmdpi.com This inhibition leads to a reduction in the release of arachidonic acid, which in turn suppresses the downstream production of thromboxane (B8750289) A2, a key factor in platelet aggregation. researchgate.netmdpi.com

In Vitro Inhibition of PLA2
CompoundTargetObserved EffectReference
PiperineCytosolic Phospholipase A2 (cPLA2)Significant attenuation of cPLA2 activity in collagen-stimulated platelets. researchgate.netmdpi.com

Functional Cell-Based Assays (excluding clinical human trial data)

Cellular Activity in Specific Pathogen Models (e.g., anti-influenza A virus, antimalarial, anticryptococcal activities in cell lines)

No studies were found that evaluated the efficacy of this compound against influenza A virus, malaria parasites (Plasmodium species), or Cryptococcus species in cell line-based models. While research exists for other compounds containing piperidine or cyclopentyl moieties that demonstrate antiviral or antimalarial properties, these findings are not directly applicable to the specific compound .

Assays for Modulation of Cellular Processes (e.g., cell cycle effects, epigenetic silencing reversal)

There is no published data on the effects of this compound on cellular processes such as the cell cycle or the reversal of epigenetic silencing. Investigations into whether this compound can induce cell cycle arrest, promote or inhibit cell proliferation, or alter epigenetic markers have not been reported in the scientific literature.

Receptor-Dependent Signaling Pathway Activation or Inhibition Studies

Information regarding the ability of this compound to activate or inhibit receptor-dependent signaling pathways is not available. There are no studies detailing its binding affinity to specific receptors or its subsequent effects on downstream signaling cascades.

Elucidation of Structure Activity Relationships Sar for N Cyclopentyl N Methylpiperidin 4 Amine Scaffolds

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern profoundly affects the pharmacological profile of the resulting compounds. researchgate.net Modifications to the nitrogen atom and at position 4 are particularly critical for tuning the potency and selectivity of N-cyclopentyl-N-methylpiperidin-4-amine analogs.

The nature of the substituents on the piperidine nitrogen atom plays a pivotal role in determining the affinity and selectivity of these compounds for their biological targets. Studies on various piperidine derivatives have demonstrated that even minor changes to the N-alkyl groups can lead to significant shifts in activity.

For instance, in the context of σ1 receptor ligands, N-methylpiperidine derivatives consistently show high affinity and considerable selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, replacing the methyl group with a proton, a tosyl group, or a larger ethyl group leads to a marked decrease in σ1 affinity. researchgate.net This suggests that a small, lipophilic group like methyl is optimal for interacting with a specific hydrophobic pocket in the σ1 receptor binding site. nih.gov Molecular dynamics simulations have indicated that the interactions of the basic piperidine nitrogen and its substituents with a lipophilic pocket are key determinants of σ1 receptor affinity. nih.govresearchgate.net

Similarly, in the realm of opioid receptor modulators, the transition from an N-methyl to a larger N-phenylpropyl substituent on 4-(3-hydroxyphenyl)piperidine (B9838) scaffolds can dramatically increase antagonist potency at μ and κ receptors. nih.gov This highlights that for some targets, a larger, more extended N-substituent is beneficial, likely engaging additional binding sites or inducing a more favorable receptor conformation.

The size and nature of the cycloalkyl group also have a significant impact. While the cyclopentyl group is a key feature of the parent compound, comparisons with other cycloalkyl groups like cyclopropyl (B3062369) and cyclohexyl reveal important trends. Often, the size of the cycloalkyl ring influences how well the ligand fits into the binding pocket. For example, a larger cyclohexyl ring might introduce steric hindrance, reducing affinity, whereas a smaller cyclopropyl ring might not provide sufficient hydrophobic interactions. The optimal ring size is highly dependent on the specific topology of the receptor's binding site.

Linear alkyl chains as N-substituents can also modulate activity. Generally, increasing the chain length can enhance lipophilicity, which may improve membrane permeability and target engagement up to a certain point. However, excessively long or bulky chains can lead to a loss of potency due to steric clashes or unfavorable entropic costs upon binding.

Table 1: Effect of N-Substituents on Receptor Affinity for Piperidine Scaffolds

N-Substituent Target Receptor Observed Effect on Affinity Reference
Methyl σ1 Receptor High affinity and selectivity nih.govresearchgate.net
Ethyl σ1 Receptor Considerably lower affinity researchgate.net
Hydrogen (proton) σ1 Receptor Considerably lower affinity researchgate.net
Phenylpropyl Opioid Receptors (μ, κ) Greatly increased antagonist potency nih.gov
Benzyl VEGFR-2 Markedly reduced activity vs. methyl acs.org

Position 4 of the piperidine ring, where the amino group is located in the parent scaffold, is a critical vector for interaction with biological targets. Modifications at this position directly influence the ligand's ability to form key hydrogen bonds, electrostatic interactions, and van der Waals contacts.

In many receptor-ligand complexes, the protonated amine at position 4 can form a crucial salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket. nih.gov The precise positioning and orientation of this group are therefore paramount. Altering the basicity of the amine or replacing it with other functional groups can drastically change binding affinity.

Introducing substituents on the 4-amino group or replacing it entirely with other moieties like ethers or amides can explore different regions of the binding site. For example, in a series of 4-oxypiperidine ethers designed as H3 receptor ligands, the terminal protonated amino group was found to form a salt bridge with a glutamate (B1630785) residue (Glu395), which was essential for high affinity. nih.gov Compounds lacking this feature showed significantly lower activity. nih.gov

Furthermore, the stereochemistry at position 4 can be crucial. Depending on the target, an axial or equatorial orientation of the substituent may be preferred to achieve optimal interactions. This interplay between stereochemistry and binding is a key aspect of SAR at this position.

Role of the Cyclopentyl Moiety in Receptor Recognition, Binding Affinity, and Stereospecificity

The cyclopentyl moiety often engages with hydrophobic pockets within the receptor's binding site. nih.gov Its five-membered ring structure provides a balance between rigidity and flexibility, allowing it to adopt a conformation that maximizes favorable van der Waals contacts. Compared to a more flexible linear alkyl chain, the constrained nature of the cyclopentyl ring can reduce the entropic penalty of binding, thereby enhancing affinity.

In comparison to other cycloalkyl groups, cyclopentyl can offer an optimal fit for certain receptor topographies. For instance, a larger cyclohexyl ring might be too bulky, leading to steric clashes, while a smaller cyclopropyl ring may not provide sufficient surface area for optimal hydrophobic interactions. The preference for a cyclopentyl group over other cyclic or acyclic substituents is a strong indicator of the specific shape and size of the hydrophobic pocket it occupies.

Stereospecificity can also be influenced by the cyclopentyl group. If the receptor's binding site is chiral, the precise three-dimensional arrangement of the cyclopentyl ring relative to the rest of the molecule can lead to differential binding affinities for different stereoisomers. This is particularly relevant when chiral centers are present on the piperidine ring or the cyclopentyl group itself.

Influence of Connecting Linkers and Terminal Chemical Groups on Target Affinity and Selectivity Profiles

To further explore the SAR and develop compounds with improved properties, the this compound scaffold is often used as a core structure to which various linkers and terminal chemical groups are attached. These modifications can extend the molecule to interact with secondary binding pockets or other regions of the target protein, profoundly influencing affinity and selectivity.

The nature of the linker—its length, rigidity, and chemical composition—is critical. Flexible alkyl chains have been used as linkers, but replacing them with more rigid moieties like benzene (B151609), biphenyl, or naphthalene (B1677914) rings can lead to higher affinity ligands by reducing the conformational entropy loss upon binding. nih.gov For example, in the development of H3 receptor ligands, replacing a flexible five-methylene chain with a semi-rigid benzene linker was a key design strategy. nih.gov However, the length of the linker is crucial; an improperly sized linker can lead to unfavorable interactions, dramatically reducing affinity. nih.gov

The terminal chemical groups at the end of the linker provide the opportunity for additional high-affinity interactions. These groups can be designed to form hydrogen bonds, π-π stacking interactions, or further hydrophobic contacts. nih.gov For instance, the addition of a terminal aromatic fragment (like benzene or naphthalene) can engage in π-π stacking with aromatic residues such as Phenylalanine or Tyrosine in the receptor. nih.gov The choice of the terminal group is a powerful tool for fine-tuning both potency and selectivity for a desired target. acs.org

Conformational Analysis and its Correlation with Observed SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound and its analogs is therefore essential for a rational interpretation of SAR data. The piperidine ring typically adopts a chair conformation, but the orientation (axial or equatorial) of its substituents can have a major impact on activity. researchgate.net

For 4-substituted piperidines, the conformational preferences are similar to analogous cyclohexanes, but protonation of the piperidine nitrogen can significantly alter these preferences, especially for polar substituents. nih.gov Electrostatic interactions between the protonated nitrogen and the 4-substituent can stabilize the axial conformer. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial upon protonation. nih.gov

The relative orientation of the N-substituents (methyl and cyclopentyl) and the 4-amino group is dictated by the ring's conformation. A specific conformation might be required to place these key interacting groups in the precise spatial arrangement needed for optimal binding to a receptor. For example, a rigidified piperidine analog, such as a quinuclidine, which locks the ring into a boat-like conformation, maintained good receptor affinity in one study, suggesting that some receptors can tolerate different piperidine ring conformations. nih.gov Understanding the preferred low-energy conformations of a ligand in solution and how they relate to the bioactive conformation adopted in the receptor-bound state is a key goal of conformational analysis and provides critical insights for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

To translate the qualitative insights from SAR studies into predictive models, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. These methods provide a quantitative framework for understanding how structural features correlate with biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their observed potencies. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a model can be built to predict the activity of novel, unsynthesized analogs. This approach helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive ionizable groups) that a molecule must possess to bind to a specific target. nih.gov For piperidine-based scaffolds, a common pharmacophore model includes a central basic nitrogen (the positive ionizable group) flanked by hydrophobic features. nih.gov The distances and geometric relationships between these features are critical for potent activity. nih.gov These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov Validated pharmacophore models serve as powerful 3D search queries to screen large chemical databases for new potential lead compounds. tbzmed.ac.ir

Together, QSAR and pharmacophore modeling provide a powerful computational lens through which to analyze and interpret complex SAR data, guiding the design of new this compound analogs with enhanced potency and selectivity. nih.govresearchgate.net

Future Directions in Academic Research on N Cyclopentyl N Methylpiperidin 4 Amine Analogues

Design and Synthesis of Novel Scaffolds with Enhanced Target Selectivity and Potency

The rational design and synthesis of new chemical entities are central to advancing the therapeutic utility of N-cyclopentyl-N-methylpiperidin-4-amine analogues. Future efforts will concentrate on modifying the core piperidine (B6355638) scaffold and its substituents to achieve superior pharmacological profiles.

A primary strategy involves the creation of conformationally flexible or rigid scaffolds to optimize interactions with biological targets. For instance, the synthesis of bitopic ligands, where two distinct pharmacophoric fragments are connected by a linker, can enable simultaneous interaction with both the primary binding site and a secondary, allosteric site on a receptor. mdpi.com This approach can lead to compounds with enhanced potency and selectivity.

The synthesis of novel derivatives will involve multi-step procedures. For example, starting materials can be functionalized through N-alkylation followed by a series of protection and deprotection steps to introduce diverse chemical moieties. mdpi.comnih.gov Techniques such as reductive amination and acylation are commonly employed to build upon the core structure. mdpi.commdpi.com The goal is to generate a library of analogues with varied electronic and steric properties to systematically probe structure-activity relationships (SAR).

Table 1: Synthetic Strategies for Piperidine Scaffold Modification

Strategy Description Key Reactions Potential Outcome
Scaffold Rigidification Introduction of cyclic constraints or double bonds to lock the molecule into a specific, biologically active conformation. Ring-closing metathesis, Pictet-Spengler reaction. Increased target selectivity and potency by reducing entropic penalty upon binding.
Fragment-Based Growth Growing small molecular fragments from the core scaffold to explore the binding pocket of the target protein. Suzuki coupling, Sonogashira coupling, Click chemistry. Discovery of novel interactions and improved binding affinity.

| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties to improve pharmacokinetic profiles. | Replacement of a phenyl ring with a thiophene (B33073) ring or a carboxyl group with a tetrazole. | Enhanced metabolic stability, solubility, or membrane permeability. |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. springernature.com This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are dysregulated. Future research on this compound analogues will likely embrace this multi-target strategy. springernature.com

Generative deep learning models are emerging as a powerful tool for the de novo design of multi-target ligands. nih.gov These chemical language models (CLMs) can be trained on known ligands for different targets and then generate novel molecules that are predicted to modulate the desired combination of targets. nih.gov This computational approach can significantly accelerate the discovery of lead compounds with tailored polypharmacological profiles. For example, a CLM could be fine-tuned with sets of molecules known to inhibit two different kinases, generating novel scaffolds that fuse the key pharmacophoric features required for dual activity. nih.gov

The design of such ligands is a challenging task, but computational methods like LigBuilder can be employed to generate molecules based on the 3D structures of multiple target proteins. mdpi.com This allows for the creation of common ligands that can fit into the binding sites of different proteins, even if the sites themselves have significant structural differences. mdpi.com

Application of Advanced Synthetic Methodologies for Chemical Space Diversification

To fully explore the therapeutic potential of this compound analogues, it is crucial to diversify the available chemical space. This requires the application of modern and efficient synthetic methodologies that allow for the rapid generation of a wide range of derivatives.

Recent advances in catalysis offer powerful tools for the synthesis of complex piperidines. mdpi.com For example, rhodium-catalyzed dearomatization/hydrogenation of substituted pyridines can provide access to all-cis-(multi)fluorinated piperidines, which are valuable for creating analogues of biologically active substances. mdpi.com Similarly, intramolecular aza-Heck cyclizations under redox-neutral conditions provide a versatile route to various piperidine structures. mdpi.com

Other advanced methods that can be applied include:

C-H Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This avoids the need for pre-functionalized starting materials and enables the late-stage diversification of complex scaffolds.

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and the ability to readily scale up the synthesis of key intermediates or final compounds.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic transformations relevant to piperidine chemistry. researchgate.net

Deeper Mechanistic Investigations at the Molecular and Sub-molecular Levels

A thorough understanding of how this compound analogues interact with their biological targets is essential for rational drug design. Future research must delve into the molecular and sub-molecular details of these interactions.

Computational techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are invaluable for this purpose. mdpi.comresearchgate.net Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, identifying key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com This information can guide the design of new analogues with improved affinity and selectivity.

Table 2: Computational Methods for Mechanistic Investigation

Method Application Insights Gained
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. Identifies key amino acid residues involved in binding and suggests potential modifications to enhance affinity. mdpi.com
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D properties of molecules with their biological activity. Creates predictive models to estimate the activity of new, unsynthesized compounds and highlights regions of the molecule where modifications are likely to be beneficial.

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic nature of ligand-protein interactions, conformational changes upon binding, and the stability of the complex. |

These computational approaches, when combined with experimental validation through techniques like X-ray crystallography and NMR spectroscopy, can provide a detailed picture of the molecular recognition events that underpin the biological activity of these compounds.

Integration with Emerging Therapeutic Areas Based on Identified Target Biology

The ultimate goal of research on this compound analogues is to develop novel treatments for human diseases. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of indications. nih.gov

Future research should focus on identifying the specific biological targets of this class of compounds and then leveraging that knowledge to explore their potential in emerging therapeutic areas. For instance, many kinase inhibitors used in cancer therapy contain a piperazine (B1678402) or piperidine ring, which serves as a key scaffold. mdpi.comnih.gov If analogues of this compound are found to inhibit specific kinases involved in cancer progression, this could open up a new avenue for oncology drug discovery.

Similarly, the piperidine motif is common in drugs targeting the central nervous system (CNS). nih.gov Investigations into the effects of these analogues on neurotransmitter receptors, ion channels, and transporters could reveal potential applications in treating psychiatric and neurodegenerative disorders. The versatility of the piperidine scaffold suggests that analogues could be developed for a variety of targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.gov A systematic screening of new analogues against a panel of disease-relevant targets will be crucial for identifying promising new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N-methylpiperidin-4-amine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves sequential alkylation and deprotection steps. For example, alkylation of a piperidine precursor with cyclopentyl and methyl groups under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) followed by purification via column chromatography. Key intermediates are confirmed using ESI-MS (e.g., m/z 198 [M + H]⁺ for piperidin-4-amine derivatives) and ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight and purity.
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopentyl CH₂ at δ 1.5–1.8 ppm; piperidine N-CH₃ at δ 2.3 ppm).
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, especially for enantiomeric forms .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Guidelines : Use PPE (gloves, goggles), conduct reactions in fume hoods, and store intermediates under inert atmospheres. Waste must be segregated and disposed via certified facilities. Refer to safety data sheets for piperidine derivatives (e.g., toxicity profiles of similar amines) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and validated?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or diastereomeric salt formation with tartaric acid.
  • Validation : Compare optical rotation values with literature or use Vibrational Circular Dichroism (VCD) to confirm absolute configuration .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Approach :

  • Cross-Validation : Repeat synthesis and characterization (e.g., 2D NMR like COSY/HSQC to assign proton-carbon correlations).
  • Dynamic Effects : Assess for conformational flexibility (e.g., ring-flipping in piperidine) via variable-temperature NMR.
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., over-alkylation) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) and assess binding to targets like serotonin receptors.
  • Inverse Agonist Assays : Use cell-based functional assays (e.g., R-SAT for 5-HT₂A receptor activity) or in vivo models (e.g., head-twitch response in rodents) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methods :

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., logP via Schrödinger’s Desmond).
  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes for metabolic stability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.